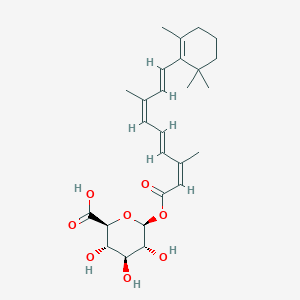

13-cis-Retinoyl-beta-glucuronide

描述

13-cis-Retinoyl-beta-glucuronide is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars, involving carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

准备方法

The synthesis of 13-cis-Retinoyl-beta-glucuronide involves the esterification of 13-cis-retinoic acid with beta-glucuronic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the stability of the product. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .

化学反应分析

13-cis-Retinoyl-beta-glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 13-cis-4-oxoretinoic acid.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学研究应用

Chemical Properties and Metabolism

13-cis-Retinoyl-beta-glucuronide is characterized by the chemical formula C26H36O8 and is classified as a glucuronide conjugate of retinoic acid. It is formed through the glucuronidation process, which enhances the solubility and excretion of retinoids in the body. Studies have shown that upon administration, 13-cis-RBG is rapidly converted into its active form, retinoic acid, particularly in vitamin A-deficient models .

Research indicates that 13-cis-RBG exhibits biological activity comparable to that of retinoic acid. It has been shown to inhibit the growth of neuroblastoma cells effectively, suggesting its potential as a therapeutic agent in cancer treatment . Additionally, it may play a role in modulating gene expression related to cell differentiation and proliferation.

Therapeutic Applications

-

Dermatological Disorders :

- Acne Treatment : 13-cis-RBG is primarily utilized for treating severe nodulocystic acne. Its efficacy stems from its ability to induce cellular differentiation and reduce sebaceous gland activity .

- Psoriasis and Other Skin Conditions : The compound has also been investigated for its effects on psoriasis and other keratinization disorders due to its anti-inflammatory properties.

-

Oncology :

- Neuroblastoma : As noted, 13-cis-RBG has shown promise in inhibiting the growth of neuroblastoma cells, potentially offering a less toxic alternative to conventional retinoids .

- Other Cancers : The compound's metabolites have been implicated in the treatment of various cancers, including skin cancer and leukemia .

- Pharmacokinetics :

Case Study Overview

- A study involving patients with high-risk neuroblastoma treated with isotretinoin highlighted the conversion efficiency of 13-cis-RBG into retinoic acid, emphasizing its potential role in enhancing therapeutic outcomes while minimizing side effects .

- Another investigation into the metabolism of 13-cis-retinoic acid revealed that significant glucuronide metabolites were present in bile, indicating effective metabolic processing that could influence dosing strategies .

Comparative Analysis of Retinoids

| Compound | Structure Type | Main Applications | Efficacy |

|---|---|---|---|

| This compound | Glucuronide conjugate | Acne, Neuroblastoma | Inhibits cell growth similar to retinoic acid |

| All-trans Retinoic Acid | Active retinoid | Acute promyelocytic leukemia | Well-established efficacy but higher toxicity |

| Isotretinoin | Active retinoid | Severe acne | Effective but associated with significant side effects |

作用机制

The mechanism of action of 13-cis-Retinoyl-beta-glucuronide involves its interaction with retinoic acid receptors and other molecular targets. It exerts its effects by modulating gene expression and influencing cellular differentiation, proliferation, and apoptosis. The compound is metabolized to active retinoid forms, such as retinoic acid, which then bind to nuclear receptors to regulate various biological processes .

相似化合物的比较

13-cis-Retinoyl-beta-glucuronide is unique compared to other retinoid derivatives due to its glucuronide moiety, which enhances its solubility and bioavailability. Similar compounds include:

All-trans-Retinoyl-beta-glucuronide: Another retinoid glucuronide with similar biological activity.

13-cis-Retinoic acid: The precursor of this compound, used in acne treatment and cancer therapy.

All-trans-Retinoic acid: A widely studied retinoid with applications in dermatology and oncology.

生物活性

13-cis-Retinoyl-beta-glucuronide (13-cis-RAG) is a significant metabolite of 13-cis-retinoic acid (isotretinoin), which plays an essential role in various biological activities, particularly in dermatological and oncological applications. This compound is formed through glucuronidation, a metabolic process that enhances the solubility and excretion of lipophilic substances. Understanding the biological activity of 13-cis-RAG is crucial for elucidating its therapeutic potential and mechanisms of action.

-

Cell Proliferation and Differentiation :

- 13-cis-RAG exhibits biological activity similar to that of its parent compound, 13-cis-retinoic acid. Studies have shown that both compounds can influence cell proliferation and differentiation in various cell lines, including human keratinocytes and neuroblastoma cells. For instance, 13-cis-retinoic acid has been demonstrated to inhibit proliferation and induce differentiation in neuroblastoma cells by modulating the expression of retinoic acid receptors (RARs) .

-

Apoptosis Induction :

- Research indicates that 13-cis-RAG can induce apoptosis in certain cell types. In sebocytes, it has been observed that treatment with 13-cis-retinoic acid leads to increased apoptosis markers such as Annexin V-FITC staining and cleaved caspase-3 levels. This apoptotic effect is crucial for its sebosuppressive action, contributing to the resolution of acne .

-

Metabolism and Pharmacokinetics :

- The metabolism of 13-cis-retinoic acid involves conversion to several metabolites, including 13-cis-RAG. In pharmacokinetic studies, both 13-cis-RAG and all-trans-retinoyl-beta-glucuronide have been identified as major plasma metabolites following administration of isotretinoin. The formation of these glucuronides suggests a pathway for the detoxification and elimination of retinoids from the body .

Case Studies and Clinical Applications

-

Dermatological Conditions :

- Clinical studies highlight the effectiveness of isotretinoin (and by extension, its metabolites like 13-cis-RAG) in treating severe acne and other skin disorders. The ability of these compounds to modulate sebum production and promote keratinocyte differentiation underlines their therapeutic relevance .

-

Cancer Treatment :

- The application of isotretinoin in oncology has been explored, particularly in hematological malignancies such as acute promyelocytic leukemia (APL). The role of retinoids in promoting differentiation of cancer cells has been well-documented, with 13-cis-RAG contributing to these effects through similar mechanisms as those observed with other retinoids .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of 13-cis-RAG compared to its parent compound:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound (13-cis-RAG) | Induces apoptosis in sebocytes | RAR-independent pathways |

| Inhibits proliferation in neuroblastoma cells | Modulation of MYCN expression | |

| 13-cis-Retinoic Acid | Induces differentiation in keratinocytes | Activation of RARs |

| Reduces sebum production | Cell cycle arrest via p21 upregulation |

常见问题

Basic Research Questions

Q. Q1. What are the primary methodological considerations for synthesizing and characterizing 13-cis-Retinoyl-β-glucuronide in vitro?

Answer: Synthesis requires regioselective esterification of β-glucuronic acid with 13-cis-retinoic acid under anhydrous conditions. Characterization should include:

- HPLC-MS for purity assessment (C18 column, gradient elution with methanol/water + 0.1% formic acid) .

- NMR spectroscopy (¹H, ¹³C, and 2D COSY) to confirm stereochemistry and ester bond formation .

- Polarimetry to verify optical activity, as β-glucuronides are chiral .

Note: Reproducibility requires strict control of reaction pH (6.5–7.0) and temperature (25°C) to avoid isomerization .

Q. Q2. How can researchers validate the stability of 13-cis-Retinoyl-β-glucuronide in aqueous buffers for pharmacokinetic studies?

Answer: Stability assays should:

- Use LC-MS/MS to monitor degradation products over 24–72 hours under varying pH (3.0–9.0) and temperatures (4°C, 25°C, 37°C) .

- Include UV-Vis spectroscopy (λ = 340–360 nm) to track retinoid-specific absorbance changes .

- Apply Arrhenius kinetics to predict shelf-life under physiological conditions .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for resolving contradictions in the reported metabolic pathways of 13-cis-Retinoyl-β-glucuronide across different tissue models?

Answer: Contradictions often arise from tissue-specific enzyme expression (e.g., β-glucuronidase isoforms). To address this:

- Perform comparative metabolomics using LC-HRMS on liver, kidney, and skin cell lysates .

- Use isotopic tracing (¹⁴C-labeled compound) to quantify hydrolysis rates and identify tissue-specific metabolites .

- Apply RNA-seq to correlate metabolic activity with expression levels of UGT1A1, UGT1A3, and β-glucuronidase .

Data Interpretation: Normalize results to tissue protein content and account for endogenous retinoid interference .

Q. Q4. How can researchers optimize in vivo detection of 13-cis-Retinoyl-β-glucuronide while minimizing matrix interference?

Answer:

- Sample Preparation: Use SPE cartridges (e.g., Strata-X-AW) for plasma/urine cleanup to remove lipids and proteins .

- Detection: Deploy handheld gas sensors with retinoid-specific molecularly imprinted polymers (MIPs) for real-time monitoring in rodent models .

- Validation: Cross-validate with LC-MS/MS (MRM transitions: m/z 473 → 297 for the glucuronide; m/z 301 → 205 for free retinoic acid) .

Q. Q5. What statistical approaches are recommended for analyzing dose-dependent effects of 13-cis-Retinoyl-β-glucuronide in cell senescence studies?

Answer:

- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to determine EC₅₀ values .

- Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., senescence markers: p16, SA-β-gal) .

- Incorporate Bayesian hierarchical modeling if inter-donor variability in primary cell lines exceeds 30% .

Note: Preprocess data to correct for batch effects and normalize to housekeeping genes (e.g., GAPDH, ACTB) .

Q. Methodological Pitfalls and Solutions

Q. Q6. How to address inconsistencies in retinoyl-glucuronide quantification between fluorescence and MS-based assays?

Answer: Discrepancies often stem from:

- Autofluorescence in biological matrices (e.g., bilirubin in plasma). Mitigate via SPE cleanup or wavelength shifting (ex/em = 325/480 nm) .

- Ion suppression in MS from co-eluting salts. Optimize mobile phase additives (e.g., 2 mM ammonium formate) .

- Calibration curve nonlinearity at high concentrations. Use quadratic regression with weighting (1/x²) .

Q. Q7. What controls are essential for ensuring reproducibility in retinoyl-glucuronide uptake assays using 3D organoid models?

Answer:

- Negative Controls: Incubate organoids with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to confirm uptake specificity .

- Positive Controls: Co-treat with all-trans-retinoic acid to benchmark intracellular retinoid levels .

- Technical Replicates: Include ≥3 biological replicates with internal standards (e.g., d4-retinoic acid) to normalize batch variability .

Q. Ethical and Reporting Standards

Q. Q8. How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for studies on 13-cis-Retinoyl-β-glucuronide?

Answer:

- Feasible: Ensure access to synthetic standards and β-glucuronidase-knockout models .

- Novel: Focus on understudied pathways (e.g., retinoyl-glucuronide modulation of TGF-β signaling) .

- Ethical: Adhere to ARRIVE guidelines for animal studies and obtain REB approval for human tissue use .

- Relevant: Link findings to clinical applications (e.g., reduced hepatotoxicity vs. free retinoids) .

Q. Q9. What are the minimum reporting requirements for publishing retinoyl-glucuronide research in high-impact journals?

Answer:

- Data Availability: Deposit raw MS spectra in public repositories (e.g., MetaboLights) with unique identifiers .

- Experimental Detail: Describe HPLC gradients, MS ionization parameters, and statistical thresholds (e.g., FDR <5%) .

- Reproducibility: Provide step-by-step protocols for synthesis and assays as supplementary information .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-PLEZPQHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78147-42-9 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。